molecular formula C7H5FN2 B1443283 2-(5-Fluoropyridin-3-YL)acetonitrile CAS No. 39891-06-0

2-(5-Fluoropyridin-3-YL)acetonitrile

Cat. No. B1443283
CAS RN: 39891-06-0
M. Wt: 136.13 g/mol
InChI Key: OCVAQFOGIUNAIY-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-YL)acetonitrile is an organic compound with the chemical formula C7H5FN2 . It is a fluorinated heterocyclic compound that has gained much attention in scientific research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of 2-(5-Fluoropyridin-3-YL)acetonitrile is represented by the InChI code: 1S/C7H5FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 . The molecular weight of this compound is 136.13 .


Physical And Chemical Properties Analysis

2-(5-Fluoropyridin-3-YL)acetonitrile is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Activity

A series of compounds, including derivatives of 2-(5-Fluoropyridin-3-YL)acetonitrile, were synthesized using microwave-assisted techniques. These compounds showed promising activity as plant growth regulators, indicating the potential of such chemicals in agricultural science and plant biology (Liu Chang-chun, 2012).

Selective Sensing of Metal Ions

Research into fluorescent probes based on 2-(5-Fluoropyridin-3-YL)acetonitrile derivatives has led to the development of selective sensors for metal ions such as Zn2+. These probes operate via ratiometric fluorescence, enabling visual sensing of zinc ions under physiological conditions, which could have implications for bioimaging and medical diagnostics (A. Ajayaghosh, P. Carol, Sivaramapanicker Sreejith, 2005).

Advanced Material Development

Further applications include the development of novel materials for optoelectronic devices. For instance, fluorophores based on 2-(1H-indol-3-yl)acetonitrile, closely related to 2-(5-Fluoropyridin-3-YL)acetonitrile, exhibit high fluorescence quantum yield and thermal stability, making them suitable candidates for organic light-emitting diode (OLED) applications (S. Muruganantham et al., 2019).

Fluorination Techniques

The compound has also been instrumental in developing fluorination techniques, such as the synthesis of fluoropyridines, which are valuable in medical imaging and pharmaceuticals. This showcases the compound's role in facilitating novel synthetic routes for fluorinated organic compounds (M. Carroll, James Nairne, J. Woodcraft, 2007).

Chemical Sensors

The creation of chemical sensors using 2-(5-Fluoropyridin-3-YL)acetonitrile derivatives highlights its utility in detecting specific ions. For instance, research on rhodamine-azacrown based fluorescent probes demonstrates the compound's application in selectively sensing Al3+ and Fe3+ ions, which can be applied in environmental monitoring and chemical analysis (Xinxiu Fang et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H301, H302, H311, H315, H318, H331, and H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, and P405 .

properties

IUPAC Name

2-(5-fluoropyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVAQFOGIUNAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695230
Record name (5-Fluoropyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyridin-3-YL)acetonitrile

CAS RN

39891-06-0
Record name 5-Fluoro-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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